4-Fluoroephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroephedrine is an organic compound with the molecular formula C10H14FNO. It is a fluorinated derivative of ephedrine, a well-known stimulant and decongestant. This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring, which significantly alters its chemical and biological properties compared to its non-fluorinated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroephedrine typically involves the fluorination of ephedrine or its precursors. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroephedrine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of 4-fluoroacetophenone.
Reduction: Formation of 4-fluoroamphetamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoroephedrine has several applications in scientific research:
Mechanism of Action
4-Fluoroephedrine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. The presence of the fluorine atom enhances its binding affinity and selectivity for these receptors, making it more potent than ephedrine .
Comparison with Similar Compounds
Ephedrine: A non-fluorinated analog with similar stimulant properties but lower potency.
4-Fluoromethamphetamine: A fluorinated amphetamine derivative with higher stimulant effects.
4-Fluoromethcathinone (Flephedrone): A synthetic cathinone with similar stimulant properties but different pharmacokinetics.
Uniqueness: 4-Fluoroephedrine is unique due to its specific fluorination at the para position, which significantly enhances its pharmacological properties compared to its non-fluorinated analogs. This modification results in increased potency, selectivity, and stability, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63009-92-7 |
---|---|
Molecular Formula |
C10H14FNO |
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |
InChI Key |
SPEQHEOLWDGWML-GMSGAONNSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC |
Synonyms |
4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; |
Origin of Product |
United States |
Q1: The research mentions that 4-Fluoroephedrine, along with other para-halogenated drugs, exhibits monoamine-releasing properties similar to MDMA. Could you elaborate on the mechanism behind this and its potential implications?
A1: The research paper states that this compound, classified as a para-halogenated amphetamine derivative, demonstrates the ability to release monoamines in a manner comparable to MDMA []. While the precise mechanism of action isn't explicitly detailed in this study, it's widely understood that drugs within this class interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin. This interaction can lead to the reversal of transporter function, effectively causing the release of these neurotransmitters into the synaptic cleft []. The downstream effects of this monoamine release can be multifaceted, potentially influencing mood, cognition, and behavior, and contributing to the stimulant-like effects often associated with these substances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.